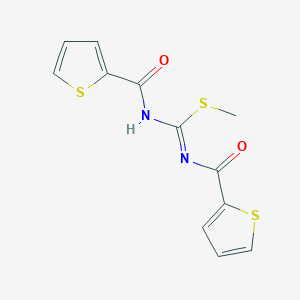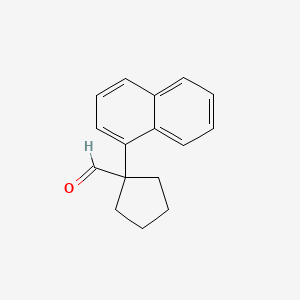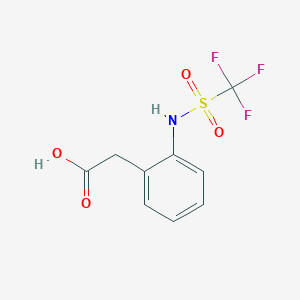
Morpholine, ethanedioate (1:?)
Descripción general
Descripción
Morpholine, ethanedioate (1:?) is a chemical compound that consists of morpholine and oxalic acid. Morpholine is a heterocyclic amine with the chemical formula C₄H₉NO, while oxalic acid is a dicarboxylic acid with the formula C₂H₂O₄. The combination of these two compounds forms morpholine oxalate, which is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Morpholine, ethanedioate (1:?) can be synthesized through the reaction of morpholine with oxalic acid. The reaction typically involves mixing an aqueous solution of morpholine with oxalic acid, followed by crystallization to obtain the morpholine oxalate salt. The reaction can be represented as follows:
C4H9NO+C2H2O4→C4H9NO⋅C2H2O4
Industrial Production Methods
In industrial settings, morpholine oxalate is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the product. The crystallized morpholine oxalate is then filtered, washed, and dried for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, ethanedioate (1:?) undergoes several types of chemical reactions, including:
Oxidation: Morpholine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert morpholine oxalate to morpholine and oxalic acid.
Substitution: Morpholine can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of morpholine.
Reduction: Morpholine and oxalic acid.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Morpholine, ethanedioate (1:?) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of morpholine oxalate involves its interaction with various molecular targets and pathways. In biological systems, morpholine can act as a ligand for certain enzymes and receptors, modulating their activity. The oxalate component can chelate metal ions, affecting their availability and reactivity in biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: Another heterocyclic amine with similar chemical properties.
Pyrrolidine: A five-membered ring amine with comparable reactivity.
Tetrahydrofuran: An ether with a similar ring structure but different functional groups.
Uniqueness
Morpholine, ethanedioate (1:?) is unique due to the presence of both amine and ether functional groups in the morpholine ring, combined with the dicarboxylic acid properties of oxalic acid. This combination imparts distinct chemical reactivity and versatility, making it valuable in various applications.
Propiedades
Número CAS |
18257-23-3 |
|---|---|
Fórmula molecular |
C6H11NO5 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
morpholine;oxalic acid |
InChI |
InChI=1S/C4H9NO.C2H2O4/c1-3-6-4-2-5-1;3-1(4)2(5)6/h5H,1-4H2;(H,3,4)(H,5,6) |
Clave InChI |
ZKSZSWJQBXLNMN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Mercapto[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol](/img/structure/B8274765.png)











